6-(4-chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl and pyridinyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction of the pyridazinone core with 4-chlorobenzyl halides in the presence of a base such as potassium carbonate.
Attachment of the piperazinyl group: The final step includes the nucleophilic substitution reaction of the intermediate with 4-(pyridin-2-yl)piperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and pyridazinone moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, sodium hydroxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation products: Oxidized derivatives of the piperazinyl and pyridazinone groups
Reduction products: Reduced forms of nitro or carbonyl groups
Substitution products: Derivatives with substituted chlorophenyl groups
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular targets: It may bind to receptors or enzymes, modulating their activity.
Pathways involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
- 6-(4-bromophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
- 6-(4-methylphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
Uniqueness
The uniqueness of 6-(4-chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities compared to its analogs. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20ClN5O |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C20H20ClN5O/c21-17-6-4-16(5-7-17)18-8-9-20(27)26(23-18)15-24-11-13-25(14-12-24)19-3-1-2-10-22-19/h1-10H,11-15H2 |
InChI Key |
IMUZUGWSIROGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.